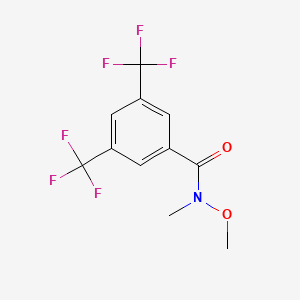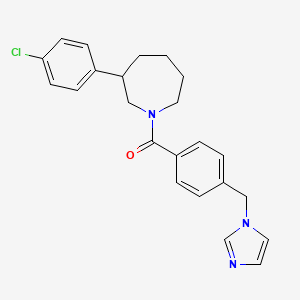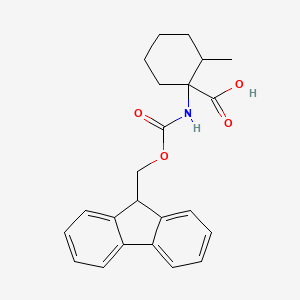
Ácido 1-(9H-fluoren-9-ilmetoximetilcarbamoil)-2-metilciclohexano-1-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylcyclohexane-1-carboxylic acid is a compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted side reactions during peptide bond formation.
Aplicaciones Científicas De Investigación
1-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylcyclohexane-1-carboxylic acid has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins due to its stability and ease of removal.
Drug Development: The compound is used in the development of peptide-based drugs, where it serves as a building block for the synthesis of therapeutic peptides.
Mecanismo De Acción
Target of Action
The compound is a derivative of fluorenylmethyloxycarbonyl (Fmoc), which is commonly used in peptide synthesis . .
Mode of Action
The mode of action of this compound is not explicitly stated in the available literature. As a derivative of Fmoc, it may interact with biological targets in a similar manner. Fmoc compounds are typically used as protective groups in peptide synthesis, preventing unwanted side reactions . The specific interactions of this compound with its targets would depend on the nature of these targets, which are currently unknown.
Biochemical Pathways
Given its structural similarity to Fmoc, it may be involved in peptide synthesis or modification . The downstream effects would depend on the specific peptides or proteins being synthesized or modified, and could potentially involve a wide range of biological processes.
Result of Action
As a potential participant in peptide synthesis or modification, it could potentially influence the structure and function of proteins, with wide-ranging effects on cellular processes .
Análisis Bioquímico
Biochemical Properties
Compounds with similar structures, particularly those with Fmoc groups, are known to be involved in peptide synthesis . The Fmoc group acts as a protective group that can be selectively removed to allow for the coupling of amino acids .
Cellular Effects
It’s reasonable to speculate that, like other Fmoc-amino acids, it may influence cellular processes related to protein synthesis .
Molecular Mechanism
The molecular mechanism of action of 1-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclohexane-1-carboxylic acid is likely related to its role in peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing the free amino group to participate in peptide bond formation .
Temporal Effects in Laboratory Settings
Fmoc-amino acids are generally stable under standard storage conditions .
Metabolic Pathways
It’s reasonable to speculate that it may be involved in pathways related to protein synthesis, given the presence of the Fmoc group .
Transport and Distribution
Fmoc-amino acids are generally lipophilic, which may influence their distribution .
Subcellular Localization
Given its potential role in peptide synthesis, it may be found in areas of the cell where protein synthesis occurs, such as the cytoplasm .
Métodos De Preparación
The synthesis of 1-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylcyclohexane-1-carboxylic acid typically involves the following steps:
Fmoc Protection: The amino group of the target molecule is protected using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.
Cyclohexane Carboxylation: The protected amino compound is then subjected to carboxylation to introduce the carboxylic acid group.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis. These methods may include the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
1-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylcyclohexane-1-carboxylic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxylic acids or activated esters, facilitating the synthesis of peptides and proteins.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Comparación Con Compuestos Similares
1-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylcyclohexane-1-carboxylic acid can be compared with other Fmoc-protected amino acids:
Fmoc-Gly-OH: This compound is similar in that it also contains the Fmoc protective group but differs in the amino acid it protects (glycine instead of cyclohexane).
Fmoc-Lys(Boc)-OH: This compound contains both Fmoc and Boc protective groups, providing additional protection for the lysine side chain.
Fmoc-Phe-OH: This compound protects phenylalanine, another amino acid, using the Fmoc group.
These comparisons highlight the versatility of Fmoc-protected amino acids in peptide synthesis and their unique properties that make them suitable for different applications.
Propiedades
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylcyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-15-8-6-7-13-23(15,21(25)26)24-22(27)28-14-20-18-11-4-2-9-16(18)17-10-3-5-12-19(17)20/h2-5,9-12,15,20H,6-8,13-14H2,1H3,(H,24,27)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBJSIBWMAKQPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2394799.png)
![Methyl ((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)carbamate](/img/structure/B2394800.png)
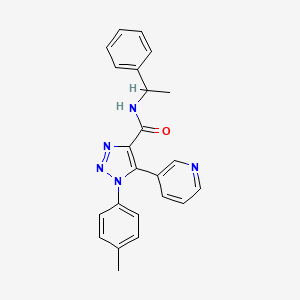

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2394807.png)
![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2394808.png)
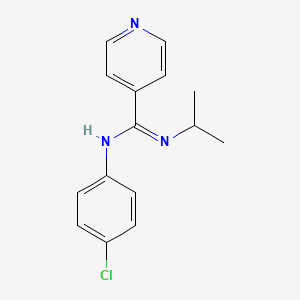
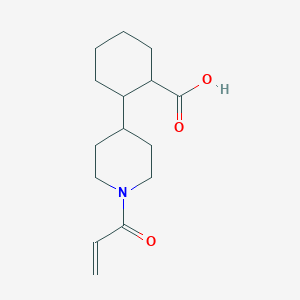
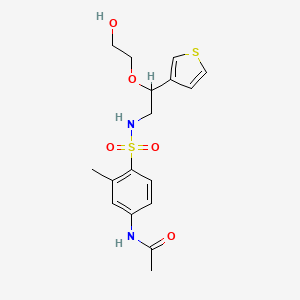
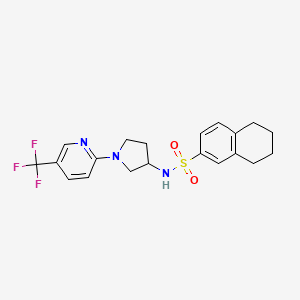
![5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2394816.png)

